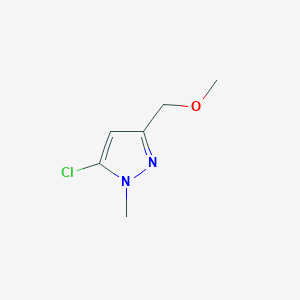
3-(3,5-Dichlorophenyl)-4-hydroxy-1-methyl-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dichlorophenyl)-4-hydroxy-1-methyl-1H-pyrrol-2(5H)-one is a chemical compound known for its unique structure and properties It features a pyrrolone ring substituted with a 3,5-dichlorophenyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-4-hydroxy-1-methyl-1H-pyrrol-2(5H)-one typically involves the reaction of 3,5-dichlorophenylamine with suitable reagents to form the pyrrolone ring. One common method involves the cyclization of 3,5-dichlorophenylamine with acetoacetic ester under acidic conditions, followed by hydrolysis and decarboxylation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,5-Dichlorophenyl)-4-hydroxy-1-methyl-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-(3,5-Dichlorophenyl)-4-oxo-1-methyl-1H-pyrrol-2(5H)-one.
Reduction: Formation of various reduced derivatives depending on the specific conditions and reagents used.
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
3-(3,5-Dichlorophenyl)-4-hydroxy-1-methyl-1H-pyrrol-2(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3,5-Dichlorophenyl)-4-hydroxy-1-methyl-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichlorophenyl isocyanate: Used as a chemical intermediate and in organic synthesis.
3,5-Dichlorophenyl isocyanate: Similar in structure but with different functional groups and applications.
Uniqueness
3-(3,5-Dichlorophenyl)-4-hydroxy-1-methyl-1H-pyrrol-2(5H)-one is unique due to its specific substitution pattern and the presence of both hydroxyl and pyrrolone functionalities. This combination of features makes it a versatile compound with diverse applications in various fields of research.
Propiedades
Fórmula molecular |
C11H9Cl2NO2 |
|---|---|
Peso molecular |
258.10 g/mol |
Nombre IUPAC |
4-(3,5-dichlorophenyl)-3-hydroxy-1-methyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C11H9Cl2NO2/c1-14-5-9(15)10(11(14)16)6-2-7(12)4-8(13)3-6/h2-4,15H,5H2,1H3 |
Clave InChI |
QHEKSXLXSFKMQS-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(=C(C1=O)C2=CC(=CC(=C2)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![[(3-Azidopropoxy)methyl]tributylstannane](/img/structure/B13680276.png)
![Benzo[b]thiophene-4-acetyl chloride](/img/structure/B13680278.png)
